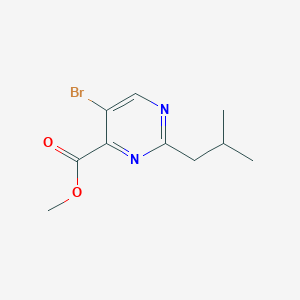![molecular formula C15H21BrN2O2 B11790105 Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate](/img/structure/B11790105.png)
Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-bromo-9-méthyl-2,3-dihydro-1H-benzo[E][1,4]diazépine-4(5H)-carboxylate de tert-butyle est un composé organique complexe appartenant à la classe des benzodiazépines. Les benzodiazépines sont connues pour leur large éventail d'applications en chimie médicinale, notamment pour leurs propriétés sédatives et anxiolytiques. Ce composé spécifique est caractérisé par la présence d'un groupe ester tert-butyle, d'un atome de brome et d'un groupe méthyle, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 7-bromo-9-méthyl-2,3-dihydro-1H-benzo[E][1,4]diazépine-4(5H)-carboxylate de tert-butyle implique généralement plusieurs étapes. Une méthode courante comprend la cyclocondensation de précurseurs appropriés dans des conditions contrôlées. Par exemple, les matières premières peuvent inclure un composé aromatique bromé et une amine appropriée. La réaction est souvent effectuée en présence d'une base et d'un solvant tel que la pyridine .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et l'utilisation de catalyseurs peuvent améliorer l'efficacité du processus. Les conditions réactionnelles sont soigneusement surveillées pour maintenir les niveaux de température, de pression et de pH souhaités.
Analyse Des Réactions Chimiques
Types de réactions
Le 7-bromo-9-méthyl-2,3-dihydro-1H-benzo[E][1,4]diazépine-4(5H)-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer certains groupes fonctionnels ou pour convertir le composé en un état d'oxydation différent.
Substitution : L'atome de brome dans le composé peut être substitué par d'autres groupes par des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium et des nucléophiles comme l'azoture de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées, notamment des températures, des solvants et des catalyseurs spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire un dérivé d'acide carboxylique, tandis que les réactions de substitution peuvent produire une variété de benzodiazépines substituées.
Applications de la recherche scientifique
Le 7-bromo-9-méthyl-2,3-dihydro-1H-benzo[E][1,4]diazépine-4(5H)-carboxylate de tert-butyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses interactions avec les enzymes et les récepteurs.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles neurologiques.
Mécanisme d'action
Le mécanisme d'action du 7-bromo-9-méthyl-2,3-dihydro-1H-benzo[E][1,4]diazépine-4(5H)-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux récepteurs des benzodiazépines dans le système nerveux central, modulant l'activité des neurotransmetteurs tels que l'acide gamma-aminobutyrique (GABA). Cette interaction peut entraîner des effets sédatifs et anxiolytiques, ce qui en fait un candidat potentiel pour des applications thérapeutiques .
Applications De Recherche Scientifique
Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction can lead to sedative and anxiolytic effects, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Composés similaires
7-Bromo-1-méthyl-5-phényl-1,3-dihydro-benzo[E][1,4]diazépin-2-one : Ce composé partage une structure de base similaire à la benzodiazépine, mais diffère par les substituants attachés au cycle.
7,8-Dibromo-3-tert-butyl-1,2,4-triazin-5-one : Un autre composé bromé avec une structure hétérocyclique différente.
Unicité
Le 7-bromo-9-méthyl-2,3-dihydro-1H-benzo[E][1,4]diazépine-4(5H)-carboxylate de tert-butyle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C15H21BrN2O2 |
|---|---|
Poids moléculaire |
341.24 g/mol |
Nom IUPAC |
tert-butyl 7-bromo-9-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-10-7-12(16)8-11-9-18(6-5-17-13(10)11)14(19)20-15(2,3)4/h7-8,17H,5-6,9H2,1-4H3 |
Clé InChI |
JQAYIPAYPDODLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1NCCN(C2)C(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole](/img/structure/B11790026.png)




![2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790055.png)
![3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11790061.png)

![3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11790070.png)
![tert-butyl7-(aminomethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11790073.png)
![1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11790082.png)



